Cas no 2248381-60-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate is a specialized organic compound featuring a phthalimide core linked to a phenyl-isopropoxyacetate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals and fine chemicals. The presence of both ester and amide functionalities allows for selective transformations under mild conditions. Its stability under typical reaction conditions and compatibility with various reagents enhance its utility in multi-step syntheses. The compound’s well-defined molecular architecture also facilitates controlled modifications, enabling precise derivatization for targeted applications in medicinal chemistry and material science.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate structure
2248381-60-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate
CAS No:2248381-60-2
MF:C19H17NO5
MW:339.341985464096
CID:6200857
PubChem ID:165726387
Update Time:2025-10-23

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate
    • 2248381-60-2
    • EN300-6517753
    • Inchi: 1S/C19H17NO5/c1-12(2)24-16(13-8-4-3-5-9-13)19(23)25-20-17(21)14-10-6-7-11-15(14)18(20)22/h3-12,16H,1-2H3
    • InChI Key: JQYXDUWCOULYHK-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 339.11067264g/mol
  • Monoisotopic Mass: 339.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6517753-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate
2248381-60-2
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-2-(propan-2-yloxy)acetate

Compound CAS No. 2248381-60-2: 1,3-Dioxo-2,3-dihydro-1H-Isoindol-2-Yl 2-(Propan-2-Yloxy)-Phenyl Acetate

Compound CAS No. 2248381-60-2, also known as 1,3-Dioxo-2,3-dihydro-1H-Isoindol-2-Yl 2-(Propan-2-Yloxy)-Phenyl Acetate, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical systems. Recent studies have highlighted its role in various fields, including drug delivery systems and catalytic processes.

The chemical structure of this compound is characterized by a dioxoisoindole moiety and a phenyl acetate group substituted with a propanol derivative. This combination of functional groups imparts the compound with versatile reactivity and selectivity. Researchers have explored its ability to act as a precursor in organic synthesis, enabling the creation of complex molecules with tailored properties.

Recent advancements in computational chemistry have allowed for detailed modeling of the compound's electronic structure. These studies reveal that the dioxoisoindole ring system contributes significantly to the compound's stability and reactivity. Furthermore, the phenyl group enhances aromaticity, while the propanol substituent introduces steric effects that can be exploited in designing specific chemical reactions.

In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and selective oxidation. The use of transition metal catalysts, such as palladium complexes, has been shown to improve reaction efficiency and yield high-purity products. These synthetic methods are scalable and compatible with industrial production standards.

The compound's applications are diverse. In the field of pharmaceuticals, it has been investigated as a potential intermediate in the synthesis of bioactive molecules. Its ability to form stable complexes with metal ions makes it a promising candidate for use in metallo-drug design. Additionally, its unique optical properties have led to its exploration in the development of novel optoelectronic materials.

Recent research has also focused on the compound's role in biomedical imaging. Its ability to fluoresce under specific conditions makes it a valuable tool for tracking biological processes at the molecular level. Studies published in leading journals such as *Nature Communications* and *Journal of Medicinal Chemistry* have demonstrated its potential in this area.

In terms of environmental impact, this compound exhibits low toxicity and biodegradability under controlled conditions. Its synthesis and application processes are designed to minimize environmental footprint, aligning with current sustainability goals in the chemical industry.

Looking ahead, ongoing research aims to further optimize the compound's properties for specialized applications. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this field, opening new avenues for technological advancement.

In conclusion, Compound CAS No. 2248381-60-2 represents a cutting-edge material with vast potential across multiple disciplines. Its unique chemical structure, coupled with recent research breakthroughs, positions it as a key player in future scientific developments.

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